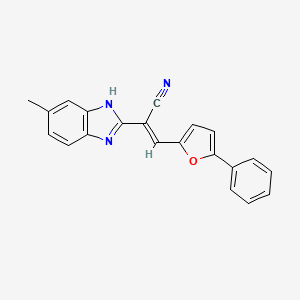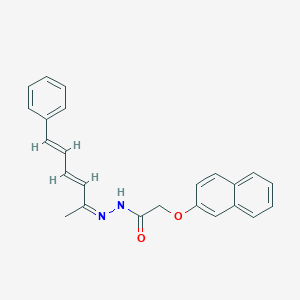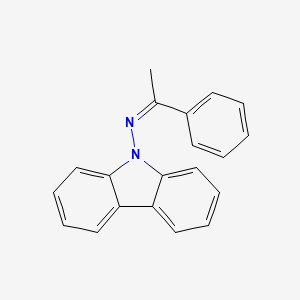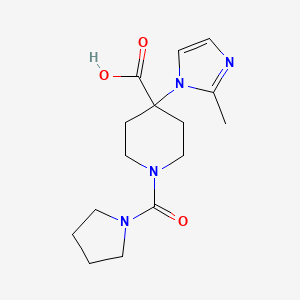
2-(6-methyl-1H-benzimidazol-2-yl)-3-(5-phenyl-2-furyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-methyl-1H-benzimidazol-2-yl)-3-(5-phenyl-2-furyl)acrylonitrile is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 2-(6-methyl-1H-benzimidazol-2-yl)-3-(5-phenyl-2-furyl)acrylonitrile is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes and proteins, which can lead to its anticancer and anti-inflammatory properties. It has also been shown to inhibit the replication of certain viruses.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells and reduce inflammation in animal models. It has also been shown to have antiviral activity against certain viruses. However, more research is needed to fully understand its biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(6-methyl-1H-benzimidazol-2-yl)-3-(5-phenyl-2-furyl)acrylonitrile in lab experiments is its potential applications in various fields. It is also relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on 2-(6-methyl-1H-benzimidazol-2-yl)-3-(5-phenyl-2-furyl)acrylonitrile. One direction is to further investigate its anticancer, anti-inflammatory, and antiviral properties and its potential use in medicine. Another direction is to study its optical and electronic properties and its potential use in material science. Additionally, more research is needed to fully understand its mechanism of action and its biochemical and physiological effects. Finally, it could be studied for its potential use as a sensor for detecting heavy metals in water.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While more research is needed to fully understand its properties, this compound has the potential to make significant contributions to science and technology.
Méthodes De Synthèse
The synthesis of 2-(6-methyl-1H-benzimidazol-2-yl)-3-(5-phenyl-2-furyl)acrylonitrile involves the reaction between 2-aminobenzimidazole and 3-(5-phenyl-2-furyl)acrylonitrile in the presence of a catalyst. The reaction is carried out in an organic solvent, and the product is purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
2-(6-methyl-1H-benzimidazol-2-yl)-3-(5-phenyl-2-furyl)acrylonitrile has been studied for its potential applications in various fields such as medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been studied for its anticancer, anti-inflammatory, and antiviral properties. In material science, it has been studied for its optical and electronic properties. In environmental science, it has been studied for its potential use as a sensor for detecting heavy metals in water.
Propriétés
IUPAC Name |
(E)-2-(6-methyl-1H-benzimidazol-2-yl)-3-(5-phenylfuran-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O/c1-14-7-9-18-19(11-14)24-21(23-18)16(13-22)12-17-8-10-20(25-17)15-5-3-2-4-6-15/h2-12H,1H3,(H,23,24)/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAXOUJPFZMRMB-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC=C(O3)C4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)/C(=C/C3=CC=C(O3)C4=CC=CC=C4)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-(2-ethylmorpholin-4-yl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B5421343.png)
![1-({3-[(4-isopropylpiperidin-1-yl)carbonyl]-1H-pyrazol-5-yl}methyl)-1H-benzimidazole](/img/structure/B5421346.png)

![3-(allylthio)-6-(2-chlorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5421366.png)

![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B5421378.png)
![N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]morpholine-4-carboxamide](/img/structure/B5421388.png)
![7-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-8-quinolinol](/img/structure/B5421393.png)



![5-{[2-(3-methoxybenzyl)-4-morpholinyl]carbonyl}-2,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5421405.png)
![7-acetyl-6-[5-(4-chlorophenyl)-2-furyl]-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5421412.png)
![5-[4-(4-morpholinyl)-3-nitrobenzylidene]-3-phenyl-2,4-imidazolidinedione](/img/structure/B5421428.png)
